

Firazorexton (TAK-994): A Comprehensive Technical Overview

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Compound of Interest

Compound Name: *Firazorexton*

Cat. No.: *B3326018*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Firazorexton, also known as TAK-994, is a potent and selective orally bioavailable small-molecule agonist of the orexin 2 receptor (OX2R).[1][2][3] Developed by Takeda Pharmaceutical Company, it was investigated for the treatment of narcolepsy, a chronic neurological disorder characterized by excessive daytime sleepiness.[1] As an OX2R agonist, **firazorexton** mimics the action of the endogenous neuropeptide orexin-A, a key regulator of wakefulness. While showing promise in early clinical trials for improving wakefulness and reducing cataplexy, its development was halted due to instances of drug-induced liver injury.[1] This document provides a detailed technical guide on the chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies of **firazorexton**.

Chemical Structure and Identifiers

Firazorexton is a complex synthetic organic molecule. Its chemical identity is defined by the following identifiers:

Identifier	Value
IUPAC Name	N-[(2S,3S)-2-[[3-(3,5-difluorophenyl)-2-fluorophenyl]methyl]-1-(2-hydroxy-2-methylpropanoyl)pyrrolidin-3-yl]methanesulfonamide[1][4]
SMILES	<chem>CC(C)(C(=O)N1CC--INVALID-LINK--NS(=O)(=O)C)O</chem> [1][4]
InChI	InChI=1S/C22H25F3N2O4S/c1-22(2,29)21(28)27-8-7-18(26-32(3,30)31)19(27)11-13-5-4-6-17(20(13)25)14-9-15(23)12-16(24)10-14/h4-6,9-10,12,18-19,26,29H,7-8,11H2,1-3H3/t18-,19-/m0/s1[1][4]
InChIKey	VOSAWOSMGPKQEQ-OALUTQOASA-N[1][4]
CAS Number	2274802-95-6[1][4]
Molecular Formula	C22H25F3N2O4S[1][4]
Molecular Weight	470.51 g/mol [1]

Physicochemical Properties

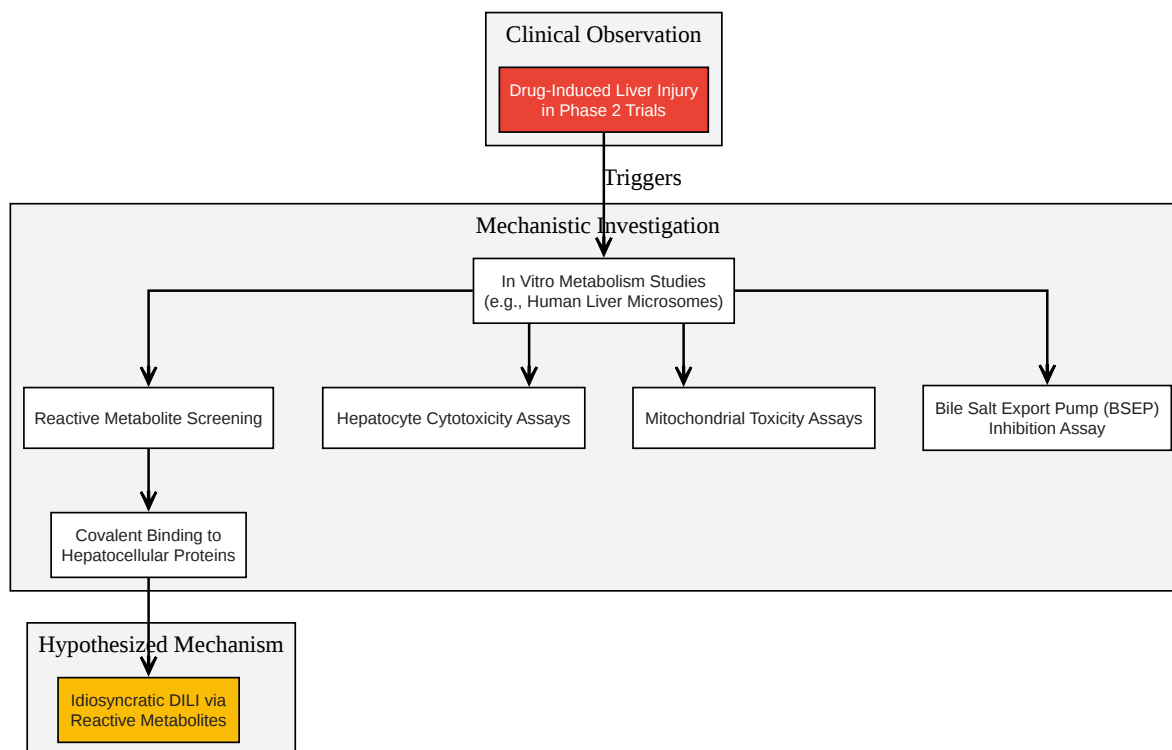
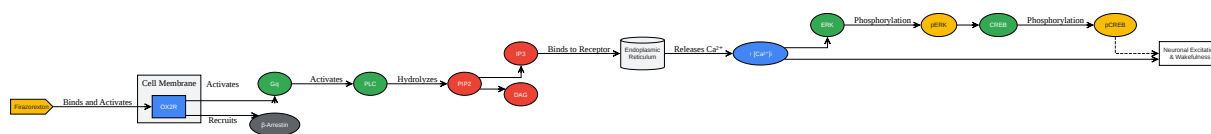
A summary of the known physicochemical properties of **firazorexton** is presented below. It is important to note that some of these values are calculated rather than experimentally determined.

Property	Value	Source
Appearance	Solid	Probechem
Solubility	DMSO: 250 mg/mL (531.34 mM) Acetonitrile: Slightly Soluble (0.1-1 mg/mL)	InvivoChem, Cayman Chemical
logP (calculated)	2.9	PubChem
pKa	Not publicly available	
Melting Point	Not publicly available	
Boiling Point	Not publicly available	

Biological Properties and Mechanism of Action

Firazorexton is a highly selective agonist for the orexin 2 receptor (OX2R), with over 700-fold selectivity against the orexin 1 receptor (OX1R).^[2] The OX2R is a G-protein coupled receptor (GPCR) primarily coupled to the Gq signaling pathway. Activation of OX2R by **firazorexton** initiates a cascade of intracellular events, leading to neuronal excitation and promotion of wakefulness.

Orexin 2 Receptor Signaling Pathway



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